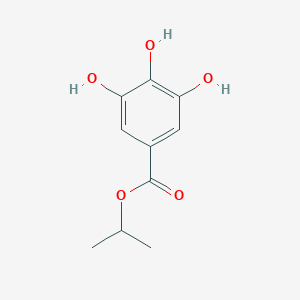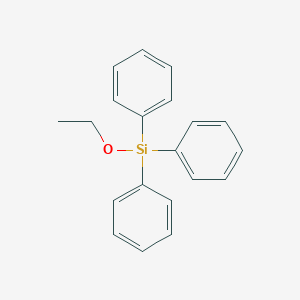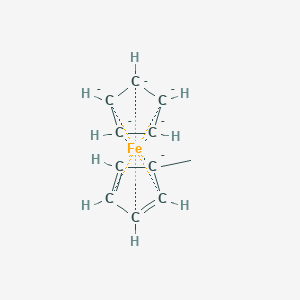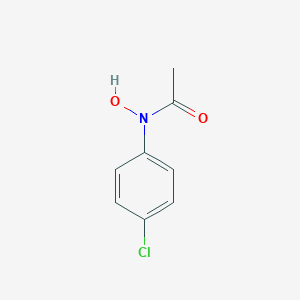
3-Indoleacrylic acid
Overview
Description
Trans-3-Indoleacrylic acid: is a metabolite of tryptophan, an essential amino acid. It is known for its role in various biological processes, including its involvement in the inhibition of ferroptosis, a type of programmed cell death.
Mechanism of Action
Target of Action
The primary target of 3-Indoleacrylic acid is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . It plays a crucial role in the repair of the intestinal barrier .
Mode of Action
This compound interacts with its target, AhR, by acting as a ligand . Upon binding, it activates the AhR signaling pathway, leading to an increase in the expression level of interleukin-22 (IL-22) . This, in turn, enhances the expression of intestinal barrier-related proteins .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The compound is part of the indole-3-pyruvate pathway (IPA/IPyA), one of the tryptophan-dependent pathways of IAA synthesis in microorganisms .
Result of Action
The activation of AhR by this compound leads to a series of molecular and cellular effects. It helps to block the mycelial growth of Neurospora crassa, leading to the accumulation of indoleglycerol phosphate, which influences the rate of tryptophan synthetase . In the context of type 2 diabetes, it has been found to alleviate the condition by repairing the intestinal barrier and reducing inflammation caused by disturbed gut microbiota .
Action Environment
The action of this compound is influenced by various environmental factors. The gut microbiota plays a significant role in the production of this compound, as it is responsible for the metabolism of tryptophan to produce this compound . Therefore, factors that influence the composition of the gut microbiota, such as diet and antibiotic use, could potentially impact the production and consequently, the action of this compound.
Biochemical Analysis
Biochemical Properties
3-Indoleacrylic acid interacts with various enzymes, proteins, and other biomolecules. It acts as an endogenous ligand of the aryl hydrocarbon receptor (AhR), which is a transcription factor . Upon activation, AhR can stimulate the transcription of several genes, including those involved in xenobiotic metabolism .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It enhances the barrier functionality of intestinal epithelial cells . It also plays a role in regulating tight junction proteins in Caco-2 cells after LPS exposure . Moreover, it has been found to inhibit the functions of all nutrient assimilating genes in P. donghaiense .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to and activate AhR. This activation leads to the transcriptional upregulation of aldehyde dehydrogenase 1 family member A3 (ALDH1A3), an enzyme involved in the conversion of retinal to retinoic acid . This process generates NADH, which is essential for the synthesis of reduced coenzyme Q10, a key player in cellular energy metabolism .
Temporal Effects in Laboratory Settings
It has been shown to have a significant impact on the regulation of tight junction proteins in Caco-2 cells after LPS exposure .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have dosage-dependent effects. For instance, supplementation with this compound in zebrafish larvae induced by a high-fat diet dramatically reduced lipid accumulation .
Metabolic Pathways
This compound is involved in the metabolism of tryptophan, an essential amino acid . It is produced by gut microflora, specifically Peptostreptococcus species, through the breakdown of tryptophan .
Subcellular Localization
Given its role in activating the AhR signaling pathway, it is likely that it interacts with nuclear receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-3-Indoleacrylic acid can be synthesized through the condensation of indole-3-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction typically involves heating the mixture under reflux conditions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Trans-3-Indoleacrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-acrylic acid derivatives.
Reduction: Reduction reactions can convert it into indole-3-propionic acid.
Substitution: It can participate in substitution reactions, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products:
Oxidation: Indole-3-acrylic acid derivatives.
Reduction: Indole-3-propionic acid.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Trans-3-Indoleacrylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indole-3-acetic acid: Another tryptophan metabolite with roles in plant growth regulation.
Indole-3-propionic acid: Known for its antioxidant properties and potential neuroprotective effects.
Indole-3-lactic acid: Involved in various metabolic pathways and has potential therapeutic applications.
Uniqueness: Trans-3-Indoleacrylic acid is unique in its specific role in inhibiting ferroptosis through the AHR-ALDH1A3-FSP1-CoQ10 axis. This distinct mechanism sets it apart from other indole derivatives and highlights its potential in cancer research and therapy .
Properties
IUPAC Name |
3-(1H-indol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVPPLCLBIEYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041048 | |
| Record name | 3-Indoleacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-06-4 | |
| Record name | Indole-3-acrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(1H-indol-3-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Indoleacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-indoleacrylic acid?
A1: The molecular formula of this compound is C11H9NO2, and its molecular weight is 187.20 g/mol.
Q2: Are there any characteristic spectroscopic features of this compound?
A2: Yes, this compound exhibits characteristic peaks in various spectroscopic techniques. For instance, in mass spectrometry, it shows a prominent peak corresponding to its molecular ion (M+) at m/z 187. Additionally, infrared (IR) spectroscopy reveals characteristic absorption bands for the carboxyl group (C=O stretching) and the indole ring system (N-H stretching and C=C stretching).
Q3: Are there specific applications where the stability of this compound under various conditions is crucial?
A3: While the provided research doesn't elaborate on specific applications demanding high stability, it's crucial to consider that this compound, as an organic compound, might be susceptible to degradation under certain conditions, such as exposure to light, heat, oxygen, or extreme pH. For applications requiring long-term stability, further investigations into its degradation pathways and potential stabilization strategies are necessary.
Q4: How does this compound exert its effects in biological systems?
A4: this compound has been shown to interact with specific biological targets. For example, it can bind to the aryl hydrocarbon receptor (AHR) [ [] ], a transcription factor involved in various cellular processes, including xenobiotic metabolism, immune response, and cell differentiation. Activation of AHR by this compound has been linked to the inhibition of ferroptosis, a form of regulated cell death, in colorectal cancer cells [ [] ]. This interaction highlights a potential mechanism by which this compound might influence cellular processes and contribute to disease development.
Q5: Has this compound shown efficacy in any in vitro or in vivo models?
A5: this compound effectively inhibits the growth of various cyanobacteria species, including Microcystis aeruginosa, Anabaena, and Nodularia, in laboratory settings [ [] ]. These findings suggest its potential as an algicide. Moreover, studies have identified this compound as a potential biomarker for tuberculosis diagnosis [ [] ], indicating its potential role in disease diagnostics.
Q6: What is known about the safety and toxicology of this compound?
A6: The provided research doesn't offer comprehensive toxicological data on this compound. While some studies highlight its potential benefits, it's crucial to conduct thorough toxicological assessments before considering any therapeutic applications.
Q7: What analytical methods are used to characterize and quantify this compound?
A7: Various analytical techniques have been employed to characterize and quantify this compound in different matrices. These techniques include:
- High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) [ [] , [] ] provides high sensitivity and selectivity for the detection and quantification of this compound in complex biological samples, such as urine.
- Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) [ [] , [] , [] , [] , [] , [] , [] , [] , [] ] is a versatile technique for analyzing a wide range of compounds, including this compound, particularly in the context of polymer analysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)




